H-Gamma-Glu-Gln-OH

Descripción general

Descripción

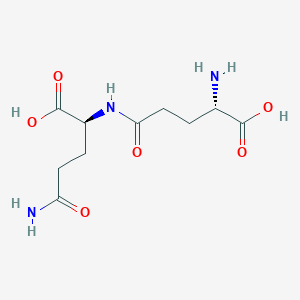

Gamma-Glutamylglutamine is a dipeptide composed of gamma-glutamyl and glutamine. It is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes. Gamma-Glutamylglutamine is known for its stability and enhanced solubility compared to glutamine, making it a valuable compound in scientific research and industrial applications .

Métodos De Preparación

Gamma-Glutamylglutamine can be synthesized enzymatically using gamma-glutamyltranspeptidase from Escherichia coli. The optimal reaction conditions for the synthesis include using 250 mM L-glutamine and 1.1 U gamma-glutamyltranspeptidase per milliliter at pH 10.5 and 37°C for 7 hours. This method yields a conversion rate of 88% . Industrial production methods may involve similar enzymatic processes, scaled up to meet production demands.

Análisis De Reacciones Químicas

Hydrolysis Reaction

Hydrolysis of H-γ-Glu-Gln-OH involves cleavage of the γ-glutamyl bond, yielding glutamate and glutamine as primary products. This reaction is catalyzed by γ-glutamyltranspeptidases (γ-GTs) and occurs under physiological conditions.

Reagents and Conditions

| Parameter | Description |

|---|---|

| Catalyst | γ-Glutamyltranspeptidase (γ-GT) |

| Temperature | 37°C |

| pH | 8.0–8.5 |

| Reagents | Water or nucleophilic acceptors |

Mechanistic Insights

- Step 1 : The catalytic threonine residue in γ-GT attacks the γ-glutamyl carbonyl carbon, forming a tetrahedral intermediate stabilized by conserved glycine residues .

- Step 2 : Hydrolysis releases glutamate and regenerates the enzyme, while glutamine remains bound or is released depending on acceptor availability .

Transpeptidation Reaction

Transpeptidation transfers the γ-glutamyl group to amino acids or peptides, forming new γ-glutamyl derivatives. This reaction is central to the γ-glutamyl cycle and glutathione recycling.

Key Features

| Parameter | Description |

|---|---|

| Acceptors | Amino acids (e.g., cysteine, glycine) |

| Products | γ-Glutamyl peptides (e.g., γ-Glu-Cys) |

| Kinetics | K<sub>m</sub> for acceptors: 10<sup>−3</sup>–10<sup>−2</sup> M |

Reaction Mechanism

- γ-Glutamyl-Enzyme Intermediate : γ-GT forms a covalent γ-glutamyl-enzyme complex via Thr-O–acyl linkage .

- Acceptor Binding : Nucleophilic attack by an amino acid or peptide acceptor displaces the enzyme, yielding γ-glutamyl products .

Example Reaction:

Oxidation Reactions

Oxidation of H-γ-Glu-Gln-OH is less common but occurs under oxidative stress, leading to derivatives like γ-glutamyl hydroperoxides .

| Parameter | Description |

|---|---|

| Conditions | Reactive oxygen species (ROS), metal ions |

| Products | Oxidized γ-glutamyl compounds |

Role in the γ-Glutamyl Cycle

H-γ-Glu-Gln-OH participates in glutathione metabolism via:

- Glutathione Degradation : Hydrolysis by γ-GT initiates glutathione breakdown into glutamate and cysteinylglycine .

- Amino Acid Transport : Transpeptidation facilitates cellular uptake of amino acids (e.g., cysteine) for glutathione resynthesis .

Table 1: Hydrolysis vs. Transpeptidation

| Parameter | Hydrolysis | Transpeptidation |

|---|---|---|

| Primary Products | Glutamate, Glutamine | γ-Glutamyl peptides |

| Catalyst | γ-GT | γ-GT |

| pH Optimum | 8.0 | 8.0–8.5 |

Aplicaciones Científicas De Investigación

Biochemical Research

- Peptide Bond Formation : H-Gamma-Glu-Gln-OH serves as a model compound for studying peptide bond formation and hydrolysis. Its structure allows researchers to investigate the kinetics and mechanisms of peptide synthesis and breakdown.

- Glutathione Metabolism : The compound's involvement in glutathione metabolism makes it valuable for studying redox balance and oxidative stress responses in cells. This is particularly relevant for understanding diseases linked to oxidative damage .

Pharmacological Applications

- Neuropharmacology : this compound has been studied for its potential effects on neurotransmission. Research indicates that related compounds can activate NMDA receptors in neurons, suggesting a role in modulating excitatory neurotransmission . This could have implications for treating neurodegenerative diseases where glutamate signaling is disrupted.

- Therapeutic Potential : The compound shows promise in therapeutic applications for conditions associated with oxidative stress, such as Parkinson's disease and diabetes. Its ability to enhance antioxidant defenses may provide protective effects against cellular damage .

Nutritional Science

- Dietary Supplements : this compound is utilized in the formulation of nutritional supplements due to its hydrophilic nature, which enhances solubility and bioavailability. This characteristic makes it suitable for incorporation into various dietary products aimed at improving health outcomes related to amino acid deficiencies .

- Flavor Enhancers : In the food industry, gamma-glutamylglutamine is used as a flavor enhancer, leveraging its taste-modulating properties to improve food palatability without adding excessive sodium or artificial additives.

Case Study 1: Neuroprotective Effects

A study investigated the effects of gamma-glutamyl peptides on neuronal cultures exposed to oxidative stress. Results indicated that these peptides could significantly reduce cell death and enhance cell viability by modulating glutamate receptor activity, thereby providing insights into their potential neuroprotective roles .

Case Study 2: Antioxidant Mechanisms

Research focused on the role of this compound in enhancing cellular antioxidant defenses revealed that it could upregulate the expression of key antioxidant enzymes. This suggests a mechanism through which dietary supplementation might mitigate oxidative damage in various tissues .

Mecanismo De Acción

The mechanism of action of H-Gamma-Glu-Gln-OH involves its interaction with gamma-glutamyltranspeptidase. The enzyme catalyzes the transfer of the gamma-glutamyl group from this compound to other amino acids or peptides, forming new gamma-glutamyl compounds . This process plays a critical role in glutathione metabolism, contributing to antioxidant defense and detoxification .

Comparación Con Compuestos Similares

Gamma-Glutamylglutamine is unique compared to other similar compounds due to its stability and enhanced solubility. Similar compounds include gamma-glutamylcysteine and gamma-glutamylglycine, which also participate in gamma-glutamyl transfer reactions but differ in their specific amino acid components and properties . Gamma-Glutamylglutamine’s stability makes it particularly valuable for research and industrial applications where other gamma-glutamyl compounds may be less effective .

Actividad Biológica

H-Gamma-Glu-Gln-OH, also known as gamma-glutamyl-glutamine, is a dipeptide that plays significant roles in various biological processes. This article explores its biological activity, focusing on its mechanisms, effects on health, and relevance in clinical research.

Chemical Structure and Properties

This compound is composed of two amino acids: gamma-glutamic acid and glutamine. Its chemical formula is . The gamma-glutamyl moiety is crucial for the peptide's bioactivity, influencing its interactions with biological systems.

Biological Functions

- Antioxidant Activity :

- Regulation of Inflammation :

- Metabolic Regulation :

- Calcium-Sensing Receptor Activation : this compound activates CaSR, which influences various cellular processes including insulin secretion and nitric oxide release, thereby impacting cardiovascular health .

- Enzymatic Reactions : The compound participates in enzymatic reactions mediated by gamma-glutamyltransferase (GGT), which facilitates the transfer of gamma-glutamyl groups to other amino acids or peptides, enhancing their bioavailability and activity .

Case Studies

- A study examining the effects of gamma-glutamyl peptides on metabolic syndrome highlighted their potential to reduce inflammation and improve insulin sensitivity in animal models. The findings suggest that dietary intake of these peptides may offer protective benefits against metabolic disorders .

- Another investigation focused on the association between serum levels of gamma-glutamyl dipeptides and cardio-metabolic risk factors. It found significant correlations between elevated levels of this compound and increased risks for conditions like hypertension and dyslipidemia .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFYFLXEJFQWMU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163415 | |

| Record name | gamma-L-Glutamyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2-gamma-Glutamylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10148-81-9, 1466-50-8 | |

| Record name | γ-Glutamylglutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10148-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-L-Glutamyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-gamma-Glutamylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.